molecular formula C10H16N2O2S B2684322 3-amino-N,N,4,5-tetramethylbenzenesulfonamide CAS No. 848179-08-8

3-amino-N,N,4,5-tetramethylbenzenesulfonamide

Cat. No.: B2684322
CAS No.: 848179-08-8
M. Wt: 228.31
InChI Key: ACLGQJHSMVTHFR-UHFFFAOYSA-N
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Description

“3-amino-N,N,4,5-tetramethylbenzenesulfonamide” is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group and a tetramethylsulfonamide group .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a predicted boiling point of 394.3° C at 760 mmHg and a predicted density of 1.2 g/cm^3 .

Scientific Research Applications

Photodynamic Therapy Application

A study on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed these compounds possess excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them remarkably potent as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Another application involves the use of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Novel benzene- and tetrafluorobenzenesulfonamide compounds synthesized using click chemistry exhibited medium to low nanomolar inhibition of cytosolic and tumor-associated carbonic anhydrase isoforms, showcasing their potential in therapeutic interventions (Pala et al., 2014).

Chemical Synthesis and Modification

Research on the direct N-alkylation of aminobenzenesulfonamides with alcohols has demonstrated a highly efficient and general strategy for the synthesis of amino-(N-alkyl)benzenesulfonamides. This work highlights the potential for recognizing different types of amino groups in complex molecules, facilitating advancements in the field of organic synthesis (Lu, Ma, Qu, & Li, 2015).

Antimicrobial and Cytotoxic Activity

A series of 3-aminobenzenesulfonamide derivatives were designed, synthesized, and screened for antimicrobial and cytotoxic activity. These compounds exhibited minimal antibacterial activity but showed significant anti-candidal activity and cytotoxic effects against brine shrimp, indicating their potential as leads for developing new antimicrobial and anticancer agents (Qandil, Hassan, & Al-Jeaidi, 2010).

Properties

IUPAC Name

3-amino-N,N,4,5-tetramethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-7-5-9(6-10(11)8(7)2)15(13,14)12(3)4/h5-6H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLGQJHSMVTHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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